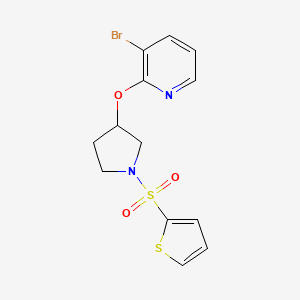

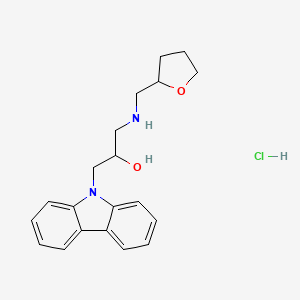

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

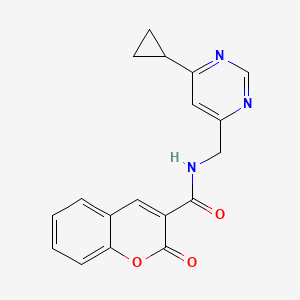

The compound is a pyridine derivative with a pyrrolidine ring and a thiophene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, along with the thiophene ring. The bromo, oxy, and sulfonyl functional groups would also play significant roles in the compound’s structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine, pyrrolidine, and thiophene rings, as well as the bromo, oxy, and sulfonyl functional groups .科学的研究の応用

Synthesis and Antibacterial Activity

A study by Bogdanowicz et al. (2013) demonstrated the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate. These derivatives exhibited significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting the compound's potential in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Heterocyclic Synthesis and Antimicrobial Activity

Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide. The synthesized compounds were evaluated for their in vitro antimicrobial activities, presenting a new avenue for the development of heterocyclic compounds with antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antitumor Activity and Drug Development

Wang et al. (2011) reported on the synthesis and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor. This compound exhibits selectivity for the proton-coupled folate transporter and folate receptors over the reduced folate carrier, inhibiting β-glycinamide ribonucleotide formyltransferase with potent antitumor activity in vitro and in vivo. This study underscores the compound's potential in cancer treatment by targeting specific cellular transport mechanisms and enzymes involved in tumor growth (Wang, Desmoulin, Cherian, Polin, White, Kushner, Fulterer, Chang, Mitchell-Ryan, Stout, Romero, Hou, Matherly, & Gangjee, 2011).

Cytotoxicity and Cancer Cell Line Screening

Mohareb and MegallyAbdo (2015) utilized 3-bromoacetylcoumarin as the key starting material for synthesizing various heterocyclic compounds incorporating coumarin. The synthesized compounds were screened for in vitro anticancer activity against six human cancer cell lines, showing significant cytotoxic effects. This research contributes to the discovery of new chemotherapeutic agents with potential efficacy against various cancer types (Mohareb & MegallyAbdo, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S2/c14-11-3-1-6-15-13(11)19-10-5-7-16(9-10)21(17,18)12-4-2-8-20-12/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXFCXNNPNDPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)

![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2835351.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2835358.png)

![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)